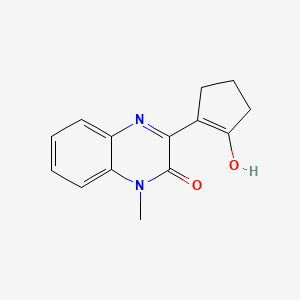![molecular formula C12H15F5Si B14412120 Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane CAS No. 84442-88-6](/img/structure/B14412120.png)
Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane is a chemical compound with the molecular formula C10H11F5Si It is known for its unique structure, which includes a pentafluorophenyl group attached to an ethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane typically involves the reaction of pentafluorobenzene with an appropriate silane precursor under controlled conditions. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with pentafluorobenzene to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The use of high-purity starting materials and advanced purification techniques is essential to obtain the desired product with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The pentafluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often performed in anhydrous solvents to prevent hydrolysis.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions. These reactions may require the presence of a catalyst or a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanols or siloxanes, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and materials. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: In biological research, this compound can be used as a probe or labeling agent to study biological processes and interactions.
Industry: In industrial applications, this compound can be used as a precursor for the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electronic and steric properties of the pentafluorophenyl group and the ethylsilane moiety. These properties can affect the compound’s interactions with other molecules and its behavior under different reaction conditions.
Comparación Con Compuestos Similares
Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane can be compared with other similar compounds, such as:
Dimethyl[2-(pentafluorophenyl)ethyl]silane: This compound lacks the ethyl group, which can affect its reactivity and applications.
Chloro-dimethyl[2-(pentafluorophenyl)ethyl]silane: The presence of a chloro group can significantly alter the compound’s chemical properties and reactivity.
Dimethyl[2-(methyl(phenyl)silyl)ethyl]silane: The substitution of the pentafluorophenyl group with a phenyl group can lead to different chemical behaviors and applications.
Propiedades
Número CAS |
84442-88-6 |
|---|---|
Fórmula molecular |
C12H15F5Si |
Peso molecular |
282.32 g/mol |
Nombre IUPAC |
ethyl-dimethyl-[2-(2,3,4,5,6-pentafluorophenyl)ethyl]silane |
InChI |
InChI=1S/C12H15F5Si/c1-4-18(2,3)6-5-7-8(13)10(15)12(17)11(16)9(7)14/h4-6H2,1-3H3 |
Clave InChI |
QCFGZAHGPBXCEL-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](C)(C)CCC1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


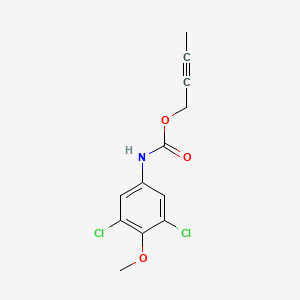

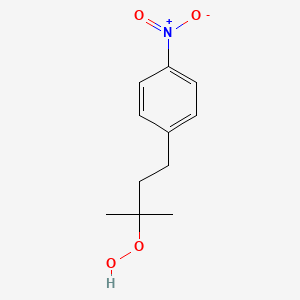
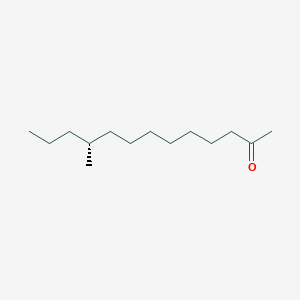


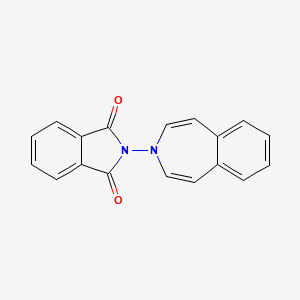

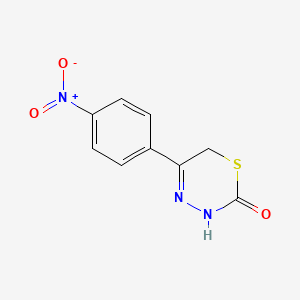
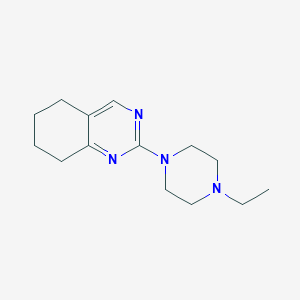
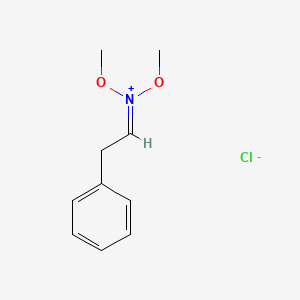
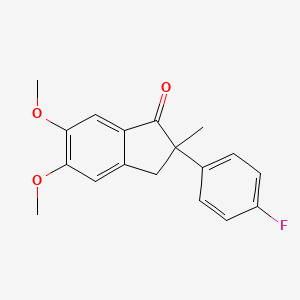
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine](/img/structure/B14412104.png)
